molecular formula C7H16ClNO B2455523 3,4-Dimethylpiperidin-4-ol hydrochloride CAS No. 1951444-36-2

3,4-Dimethylpiperidin-4-ol hydrochloride

Cat. No.: B2455523
CAS No.: 1951444-36-2
M. Wt: 165.66
InChI Key: GKFHXLBQEPBDPT-UHFFFAOYSA-N
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Description

3,4-Dimethylpiperidin-4-ol hydrochloride is a chemical compound primarily used in organic synthesis. It serves as an intermediate in the preparation of various organic compounds and is utilized in the production of catalysts, surfactants, and lubricants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylpiperidin-4-ol hydrochloride typically involves the reaction of 3,4-dimethylpiperidine with hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the hydrochloride salt. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylpiperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, amines, and ketones, which are valuable intermediates in organic synthesis .

Scientific Research Applications

3,4-Dimethylpiperidin-4-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethylpiperidin-4-ol hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethylpiperidin-4-ol hydrochloride is unique due to its specific methyl group positions and the presence of the hydrochloride salt, which can influence its reactivity and solubility. These properties make it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

3,4-dimethylpiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-5-8-4-3-7(6,2)9;/h6,8-9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFHXLBQEPBDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1(C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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